1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone
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Overview
Description
1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety linked to a hydroxypropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone typically involves multiple steps, starting with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with appropriate reagents to introduce the hydroxypropoxyphenyl group. Common synthetic routes include:
Step 1: Preparation of benzhydrylpiperazine by reacting benzhydryl chloride with piperazine under basic conditions.
Step 2: Introduction of the hydroxypropoxy group through a nucleophilic substitution reaction using an appropriate epoxide.
Step 3: Final coupling with a phenyl ethanone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzhydrylpiperazine moiety is known to interact with specific binding sites, leading to inhibition or activation of biological pathways. The hydroxypropoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzhydrylpiperazin-1-yl)methyl-4-methyl-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
1-(2-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and therapeutic potential.
Properties
IUPAC Name |
1-[2-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-22(31)26-14-8-9-15-27(26)33-21-25(32)20-29-16-18-30(19-17-29)28(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,25,28,32H,16-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXWKHCUMHCUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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